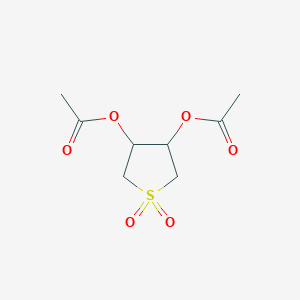
1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate
描述
1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate is an organic compound with the molecular formula C8H12O6S and a molecular weight of 236.24 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring with two acetate groups and a dioxide functionality. It is used in various chemical and industrial applications due to its reactivity and stability.
准备方法
The synthesis of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate typically involves the reaction of tetrahydrothiophene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dioxide functionality back to a sulfide.
Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dioxide functionality, which can participate in redox reactions. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate can be compared with other similar compounds, such as:
Tetrahydrothiophene-3,4-diyl diacetate: Lacks the dioxide functionality, making it less reactive in redox reactions.
1,1-dioxidotetrahydrothiophene-2,3-diyl diacetate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Sulfolane: A related sulfur-containing heterocycle with different industrial applications.
The uniqueness of this compound lies in its combination of the tetrahydrothiophene ring and the dioxide functionality, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
(4-acetyloxy-1,1-dioxothiolan-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSJBDHUMRVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CS(=O)(=O)CC1OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192094 | |
| Record name | 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3050-91-7 | |
| Record name | 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3050-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


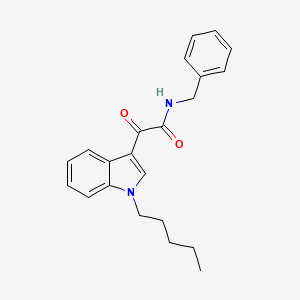
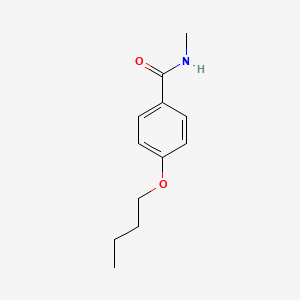
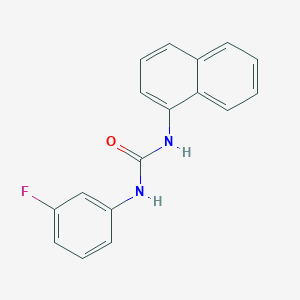
![5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995347.png)
![Ethyl 2-[ethyl(1-phenylethyl)amino]acetate](/img/structure/B4995351.png)
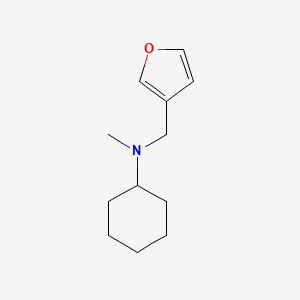
![(5E)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4995356.png)
![dimethyl 3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4995374.png)
![(5E)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4995382.png)
![(4Z)-3-METHYL-1-(4-NITROPHENYL)-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4995389.png)
![(5E)-2-amino-5-[(3-chlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4995400.png)
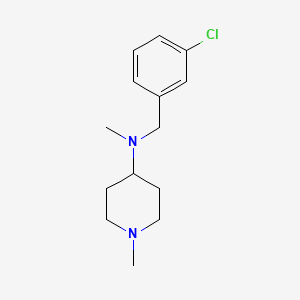
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4995413.png)

